molecular formula C6H11N4O2+ B12361994 5,6-Diamino-1,3-dimethyl-2,4-pyrimidinedione; 5,6-Diamino-1,3-dimethyluracil

5,6-Diamino-1,3-dimethyl-2,4-pyrimidinedione; 5,6-Diamino-1,3-dimethyluracil

Cat. No.: B12361994
M. Wt: 171.18 g/mol
InChI Key: LBUNLNCSEJXOIL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative known for its unique chemical properties and potential applications in various scientific fields. This compound features two amino groups at positions 5 and 6, and two methyl groups at positions 1 and 3 on the pyrimidine ring, along with two keto groups at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with cyanoacetamide in the presence of a base, followed by cyclization and subsequent reduction to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The keto groups can be reduced to hydroxyl groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Diamino-1,3-dipropyluracil
  • 5,6-Diamino-1,3-dimethyluracil
  • 5,6-Diamino-1,3-diethyluracil

Uniqueness

5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C6H11N4O2+

Molecular Weight

171.18 g/mol

IUPAC Name

(5-amino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium

InChI

InChI=1S/C6H10N4O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h3,8H,7H2,1-2H3/p+1

InChI Key

LBUNLNCSEJXOIL-UHFFFAOYSA-O

Canonical SMILES

CN1C(=[NH2+])C(C(=O)N(C1=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.